molecular formula C16H25NO6 B13670267 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid

12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid

Cat. No.: B13670267
M. Wt: 327.37 g/mol
InChI Key: IBLDWSALUCTPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is a compound that features a pyrrolidinone ring and a dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to form the NHS ester of dodecanoic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.

Major Products Formed

    Amides: Formed from substitution reactions with amines.

    Dodecanoic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.

Mechanism of Action

The mechanism of action of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, facilitating the formation of amide bonds with amines. This property makes it useful in various applications, including protein modification and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is unique due to its long dodecanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer hydrophobic chains .

Properties

IUPAC Name

12-(2,5-dioxopyrrolidin-1-yl)oxy-12-oxododecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c18-13-11-12-14(19)17(13)23-16(22)10-8-6-4-2-1-3-5-7-9-15(20)21/h1-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLDWSALUCTPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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